molecular formula C7H6FN3 B1444422 6-Fluoroimidazo[1,2-a]pyridin-2-amine CAS No. 1005785-63-6

6-Fluoroimidazo[1,2-a]pyridin-2-amine

Cat. No. B1444422
CAS RN: 1005785-63-6
M. Wt: 151.14 g/mol
InChI Key: RQAJYYNVORRHHY-UHFFFAOYSA-N
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Description

6-Fluoroimidazo[1,2-a]pyridin-2-amine is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5,6 heterocycle that has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a topic of interest in recent years . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .


Molecular Structure Analysis

The molecular formula of 6-Fluoroimidazo[1,2-a]pyridin-2-amine is C7H6FN3 . Its average mass is 136.126 Da and its monoisotopic mass is 136.043671 Da .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized based on various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These strategies have been employed in the synthesis of this scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Fluoroimidazo[1,2-a]pyridin-2-amine include a density of 1.3±0.1 g/cm3 . Its molar refractivity is 36.6±0.5 cm3 . It has 2 H bond acceptors and 0 H bond donors . Its ACD/LogP is 1.43 .

Scientific Research Applications

Bioisosteric Replacement in Ligand Design

6-Fluoroimidazo[1,2-a]pyridin-2-amine and its derivatives are explored for their role in bioisosteric replacement, especially in the design of ligands targeting the GABA A receptor. An example is the use of 8-fluoroimidazopyridine as a bioisosteric replacement for imidazopyrimidine in GABA(A) receptor modulators, demonstrating the potential of fluoroimidazopyridines in medicinal chemistry (Humphries et al., 2006).

Synthesis of Novel Heterocyclic Compounds

This compound is utilized in the synthesis of complex heterocyclic compounds, such as pyrido[1,2-a]benzimidazoles, which have applications in medicinal and materials chemistry. These syntheses often involve novel methodologies that improve yield and versatility (Masters et al., 2011).

Enhancing Pharmacological Properties

Modifications involving fluoroimidazopyridines are investigated to enhance pharmacological properties of various compounds. For instance, the alteration of pyridine substitution positions in imidazo[1,2-a]pyridin-2-yl compounds has shown significant effects on their inotropic activities, which is crucial in drug development for heart failure treatments (Yamanaka et al., 1991).

Fluorescent Probes and Sensors

Fluoroimidazopyridines are also significant in the development of fluorescent probes for DNA detection. Their unique chemical structure allows them to be used as fluorophores, contributing to advancements in biochemical sensing and imaging (Perin et al., 2011).

Conformational Studies for Drug Design

These compounds play a role in the synthesis of conformationally restricted analogues for enzyme inhibitors, demonstrating their utility in exploring the structure-activity relationship essential for drug design and discovery (Dinsmore et al., 2000).

Safety and Hazards

The safety information available indicates that 6-Fluoroimidazo[1,2-a]pyridin-2-amine has a GHS07 signal word of “Warning” and a hazard statement of H302 . Precautionary statements include P280-P305+P351+P338 .

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest due to their wide range of applications in medicinal chemistry . The ecological impact of the methods and mechanistic aspects of these compounds are areas of ongoing research . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a key area of focus .

properties

IUPAC Name

6-fluoroimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAJYYNVORRHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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